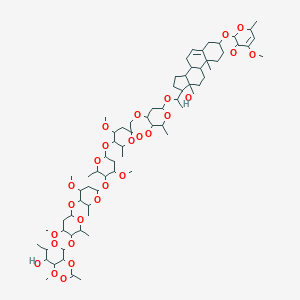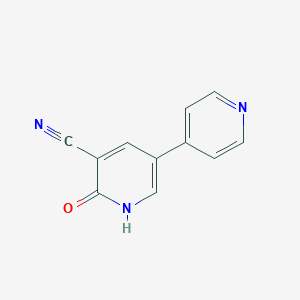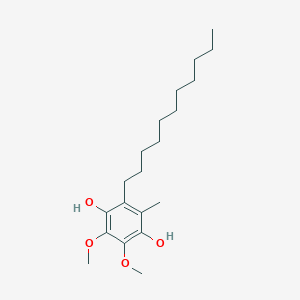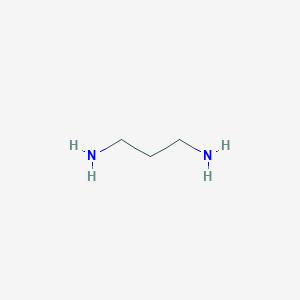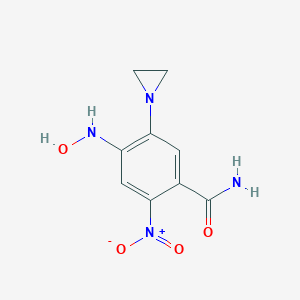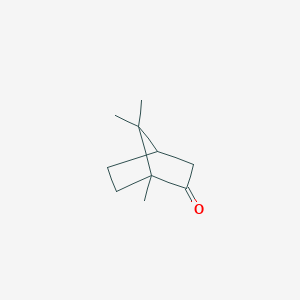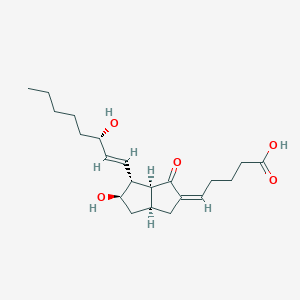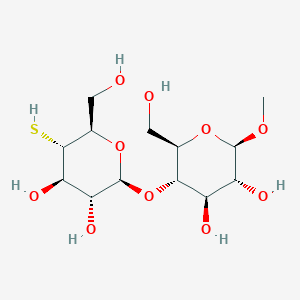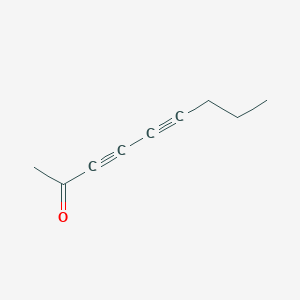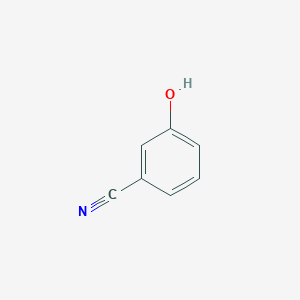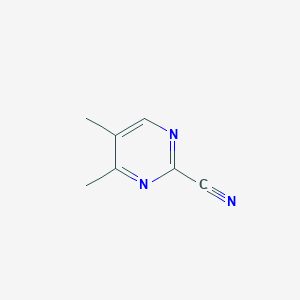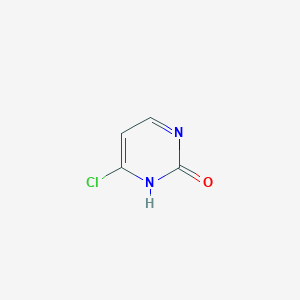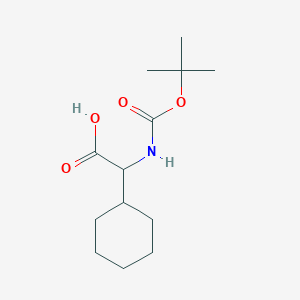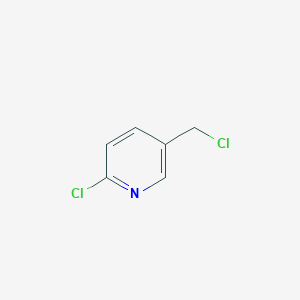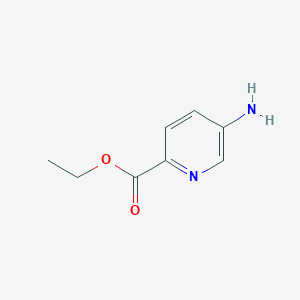
5-氨基吡啶酸乙酯
概述
描述
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, cycloaddition, or substitution reactions. For instance, the synthesis of complex pyrazole and pyrimidine derivatives indicates the use of ethyl esters as starting materials in reactions that can potentially be applied to ethyl 5-aminopicolinate (Minga, 2005).
Molecular Structure Analysis
Molecular structure determination often relies on techniques such as X-ray crystallography. Studies have detailed the crystal structures of ethyl derivatives, providing insights into the geometric configuration, bond lengths, and angles that could be analogous to ethyl 5-aminopicolinate (Minga, 2005).
科学研究应用
抗溃疡、抗炎和保肝活性: 它在对抗大鼠布洛芬诱导的溃疡和 LPS 诱导的肝毒性方面显示出潜力 (Borik & Hussein, 2021).
阿维巴坦的化学酶促合成: 5-羟基吡啶酸乙酯盐酸盐用于高效且经济地合成阿维巴坦,一种著名的 β-内酰胺酶抑制剂 (Wang et al., 2018).
血管扩张和抗高血压特性: 某些衍生物显示出血管扩张活性,在高血压中具有潜在的治疗应用 (Morikawa, Sone, & Asano, 1989).
抗菌和抗炎活性: 5-氨基吡啶酸乙酯的新型衍生物表现出有效的抗菌活性和剂量依赖性的抗炎活性 (Al-Abdullah et al., 2014).
细胞毒性和酶抑制特性: 一些衍生自 5-氨基吡啶酸乙酯的非天然氨基酸前体表现出显着的细胞毒活性并抑制特定酶 (Líns et al., 2015).
刺激谷氨酰胺代谢: 已发现衍生物可以刺激大鼠肾皮质小管中的谷氨酰胺代谢 (Durozard & Baverel, 1982).
抗肿瘤活性: 某些氨基取代衍生物显示出很强的抗肿瘤活性,其效力取决于结构 (Sami et al., 1995).
抗病毒和抗菌潜力: 新的衍生物对各种病毒显示出抗病毒活性,并对不同的细菌和真菌显示出有希望的抗菌活性 (Bernardino et al., 2007; Desai, Bhatt, & Joshi, 2019)(https://consensus.app/papers/modifications-ethyl-desai/a0d255a8536f52a6a453b955af645dae/?utm_source=chatgpt).
安全和危害
属性
IUPAC Name |
ethyl 5-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCUZXFDZISMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550450 | |
| Record name | Ethyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminopicolinate | |
CAS RN |
119830-47-6 | |
| Record name | Ethyl 5-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

